4-N-naphthalen-1-ylpyridine-2,4-diamine
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Overview
Description
4-N-naphthalen-1-ylpyridine-2,4-diamine is an organic compound that features a pyridine ring substituted with a naphthalene group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-naphthalen-1-ylpyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-N-naphthalen-1-ylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-N-naphthalen-1-ylpyridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-N-naphthalen-1-ylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has similar structural features.
Pyridine derivatives: Compounds with pyridine rings and various substituents exhibit a range of biological and chemical properties.
Uniqueness
4-N-naphthalen-1-ylpyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in organic electronics and targeted pharmaceuticals.
Properties
IUPAC Name |
4-N-naphthalen-1-ylpyridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLBTLPOKNIODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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